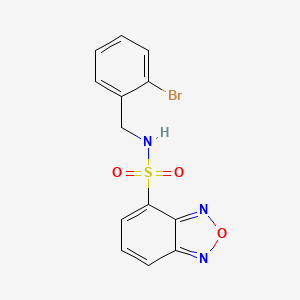
2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide
描述
2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide, also known as Cl-IB-MECA, is a selective agonist of the adenosine A3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has also been shown to enhance the anticancer effects of chemotherapy drugs such as cisplatin and paclitaxel. In inflammation, 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of inflammatory cells such as macrophages and neutrophils. In neurodegenerative disorders, 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
作用机制
2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide exerts its effects through the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. Activation of the adenosine A3 receptor by 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase, the inhibition of phospholipase C, and the activation of mitogen-activated protein kinases. These signaling events ultimately lead to the biological effects of 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide, such as the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons.
Biochemical and Physiological Effects
2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to have various biochemical and physiological effects. In cancer, 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to induce cell cycle arrest and apoptosis, to inhibit angiogenesis, and to modulate the expression of various genes involved in cancer progression. In inflammation, 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to reduce the production of reactive oxygen species, to inhibit the activation of nuclear factor kappa B, and to modulate the expression of various genes involved in inflammation. In neurodegenerative disorders, 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to reduce oxidative stress, to enhance synaptic plasticity, and to improve cognitive function.
实验室实验的优点和局限性
2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide has several advantages for lab experiments. It is a selective agonist of the adenosine A3 receptor, which allows for the specific targeting of this receptor without affecting other adenosine receptors. 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, the effects of 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide. In cancer, further studies are needed to elucidate the mechanisms underlying the anticancer effects of 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide and to identify potential synergistic combinations with other chemotherapy drugs. In inflammation, further studies are needed to investigate the effects of 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide on specific cell types and to identify potential therapeutic applications in various inflammatory diseases. In neurodegenerative disorders, further studies are needed to explore the potential use of 2-(2-chloro-5-methylphenoxy)-N-3-isoxazolylbutanamide as a neuroprotective agent and to investigate its effects on different aspects of cognitive function. Additionally, the development of more potent and selective adenosine A3 receptor agonists may further enhance the potential therapeutic applications of this class of compounds.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-11(14(18)16-13-6-7-19-17-13)20-12-8-9(2)4-5-10(12)15/h4-8,11H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNRUPOLSNWABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-methoxyphenyl)propanoyl]-2-methylindoline](/img/structure/B4185439.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4185447.png)
![2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4185452.png)

![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenyl-2-thiophenecarboxamide](/img/structure/B4185462.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4185474.png)

![2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4185489.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-[(2-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4185497.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4185502.png)
![methyl 2-[(3-phenylpropanoyl)amino]-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B4185505.png)
![N-[1-(4-pyridinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185506.png)

